8-nitro-2-carboxy-4-oxo-4H-1-benzopyran

Description

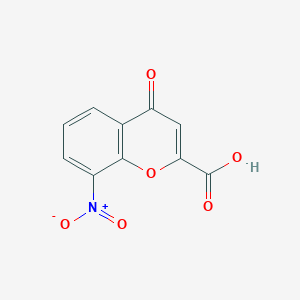

8-Nitro-2-carboxy-4-oxo-4H-1-benzopyran (IUPAC name: 4-oxo-8-nitro-4H-chromene-2-carboxylic acid) is a benzopyran derivative characterized by a nitro group at position 8, a carboxylic acid moiety at position 2, and a ketone group at position 4. Its molecular formula is C₁₀H₅NO₇, with a calculated molecular weight of 251.06 g/mol.

Properties

Molecular Formula |

C10H5NO6 |

|---|---|

Molecular Weight |

235.15 g/mol |

IUPAC Name |

8-nitro-4-oxochromene-2-carboxylic acid |

InChI |

InChI=1S/C10H5NO6/c12-7-4-8(10(13)14)17-9-5(7)2-1-3-6(9)11(15)16/h1-4H,(H,13,14) |

InChI Key |

JNMUUGPMODDSNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=CC2=O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Research indicates that benzopyran derivatives, including 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds related to this structure can induce apoptosis in MDA-MB-231 breast cancer cells, with IC50 values ranging from 5.2 to 22.2 μM. This suggests a selective toxicity towards cancer cells while minimizing effects on normal cells .

Anti-inflammatory Effects

The compound also demonstrates leukotriene-antagonistic activity, which is valuable in treating inflammatory conditions. Benzopyran derivatives have been linked to anti-inflammatory and antiallergic properties, making them candidates for developing medications for conditions such as asthma and allergic rhinitis .

Synthesis Overview Table

| Step | Reaction Type | Reagents Involved | Conditions |

|---|---|---|---|

| 1 | Dehydration | Carboxamide + Dehydrating Agent | Pyridine catalyst |

| 2 | Crystallization | Organic Solvent + Water | Stirring and distillation |

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Antiproliferative Activity

In a study focusing on the cytotoxic effects of benzopyran derivatives against multi-drug resistant cancer cell lines, compound analogs demonstrated a significant ability to inhibit cell growth and induce apoptosis. The results indicated that structural modifications could enhance selectivity and potency against specific cancer types .

Case Study 2: Anti-inflammatory Applications

Another investigation explored the use of benzopyran derivatives as leukotriene receptor antagonists. The findings suggested that these compounds could be effective in reducing inflammation in models of asthma, indicating their potential as therapeutic agents for respiratory diseases .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity and Reactivity :

- The carboxylic acid group (2-COOH) in the target compound enhances polarity and acidity compared to its ester (2-COOCH₃) and amide (2-CONH₂) analogs. This influences solubility in aqueous or organic solvents .

- The brominated analog (C₁₂H₅Br₂O₅) exhibits significantly higher molecular weight (390 g/mol) due to bromine atoms, which may confer unique electronic properties or bioactivity .

Synthetic Efficiency: Both 8-nitro-2-methoxycarbonyl and 8-nitro-2-carbamoyl derivatives are synthesized with 96% yield, indicating robust industrial feasibility for these intermediates .

Amide vs. Ester: The carbamoyl derivative (2-CONH₂) lacks the acidic proton of the carboxylic acid, making it more stable under basic conditions and less reactive in nucleophilic acyl substitution reactions .

Research Findings and Implications

- Industrial Applications : The high yields of methoxycarbonyl and carbamoyl derivatives suggest their utility as intermediates in large-scale pharmaceutical synthesis. For example, nitro groups are often reduced to amines for further functionalization in drug development .

- Biological Activity : Brominated benzopyrans (e.g., C₁₂H₅Br₂O₅) are historically associated with antimicrobial or anticancer properties due to bromine’s electronegativity and steric effects . The target compound’s nitro and carboxylic acid groups may similarly influence bioactivity, though specific studies are lacking in the provided evidence.

- Material Science : The rigidity of the benzopyran core, combined with substituent diversity, could enable applications in optoelectronics or catalysis.

Q & A

Q. How can researchers address discrepancies in reported melting points or solubility data?

- Methodology : Reproduce measurements using differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility. Account for polymorphic forms by characterizing crystals via PXRD .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.